molecular formula C10H8N2O2 B2784165 8-Aminoquinoline-5-carboxylic acid CAS No. 860205-79-4

8-Aminoquinoline-5-carboxylic acid

Cat. No. B2784165
CAS RN: 860205-79-4
M. Wt: 188.186
InChI Key: UOFVSVFITPSQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 . It is a common framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .


Synthesis Analysis

The synthesis of substituted 8-aminoquinoline is of great importance . It involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A simple and effective method for Ag-catalyzed site-selective C–H phosphonation of 8-aminoquinoline with diaryl phosphine oxides has been reported .


Molecular Structure Analysis

8-Aminoquinoline-5-carboxylic acid has a complex structure. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .


Chemical Reactions Analysis

8-Aminoquinoline has been used as a powerful bidentate directing group to assist C–H functionalization/activation . This provides a powerful tool for the synthesis of a variety of molecules . The reaction appears to proceed through a rhodium carbene intermediate generated from the alkene .


Physical And Chemical Properties Analysis

The compound has a melting point of 240-242 degrees Celsius . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

C–H Bond Activation and Functionalization

8-Aminoquinoline-5-carboxylic acid is a pivotal compound in the field of C–H bond activation and functionalization . It serves as a bidentate directing group that facilitates the formation of C–C and C–Z (Z = heteroatom) bonds, which is crucial for synthesizing various substituted derivatives . This process is often carried out under transition metal catalysis or photocatalysis, expanding the utility of 8-aminoquinoline derivatives in creating complex organic molecules.

Pharmacological Synthesis

In pharmacology, 8-aminoquinoline derivatives are synthesized for their potential as drugs due to their presence in many natural products and functional materials . The compound’s ability to undergo site-selective functionalization makes it valuable for creating a diverse array of bioactive molecules, which can lead to the development of new medications.

Organic Synthesis

The compound plays a significant role in organic synthesis , particularly in the construction of complex molecules through direct C–H activation. This method is preferred for its atom economy and functional group tolerance, allowing for the synthesis of various functionalized quinolones with good yields .

Material Science

In material science, 8-aminoquinoline-5-carboxylic acid is used to modify physical and chemical properties of materials. By attaching different substituents to the quinoline ring, researchers can significantly alter these properties, leading to potential applications of economic value .

Analytical Chemistry

8-Aminoquinoline derivatives are utilized as fluorescent probes in analytical chemistry, particularly for the determination of zinc ions. These probes are designed to be highly selective and sensitive, making them useful tools for environmental and biological applications .

Biochemistry

The compound’s derivatives are explored for their reactivity and selectivity in biochemical applications. They are involved in various biological processes and have the potential to contribute to the understanding of complex biochemical pathways .

Future Directions

The use of 8-aminoquinoline-5-carboxylic acid in the field of C–H bond activation/functionalization is expected to continue to be a focus of research . The development of new strategies for the removal of 8-aminoquinoline, one of the most widely used N,N-bidentate directing groups, is also a future direction .

Mechanism of Action

Target of Action

8-Aminoquinoline-5-carboxylic acid, like other 8-aminoquinolines, primarily targets the C–H bonds in various biochemical reactions . It acts as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a crucial component in the synthesis of a variety of molecules .

Mode of Action

The compound interacts with its targets by forming C–C and C–Z (Z = heteroatom) bonds through transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases . This interaction results in the functionalization of positions C2–C7 on the 8-aminoquinoline ring .

Biochemical Pathways

The primary biochemical pathway affected by 8-Aminoquinoline-5-carboxylic acid is the C–H bond activation/functionalization pathway . This pathway involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The compound’s action on this pathway leads to the synthesis of substituted 8-aminoquinoline, which is of great importance .

Pharmacokinetics

For instance, primaquine, an 8-aminoquinoline, has a plasma half-life of 6 hours . The plasma area under the curve (AUC), half-life (T1/2), and time to reach maximum concentration (Tmax) were found to be greater for one enantiomer of primaquine compared to the other . This suggests that the pharmacokinetics of 8-Aminoquinoline-5-carboxylic acid may also depend on the specific form or enantiomer of the compound.

Result of Action

The molecular and cellular effects of 8-Aminoquinoline-5-carboxylic acid’s action primarily involve the functionalization of the 8-aminoquinoline ring . This functionalization changes the physical and chemical properties of the ring, leading to the synthesis of a variety of molecules . These molecules have potential applications in many areas, including the production of natural products, functional materials, and useful drugs .

Action Environment

The action, efficacy, and stability of 8-Aminoquinoline-5-carboxylic acid can be influenced by various environmental factors. For instance, the functionalization of the 8-aminoquinoline ring often requires specific conditions, such as the presence of transition metal catalysts, photocatalysts, or certain temperature conditions . Additionally, the compound’s action can be affected by the presence of other substances in the reaction environment, such as other directing groups .

properties

IUPAC Name

8-aminoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVSVFITPSQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinoline-5-carboxylic acid

CAS RN

860205-79-4
Record name 8-aminoquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.